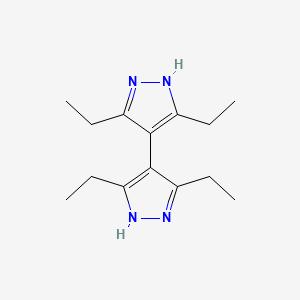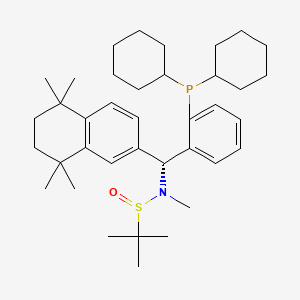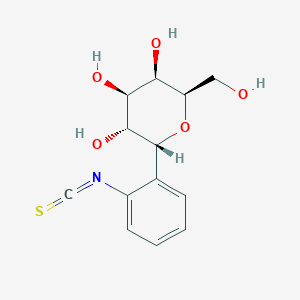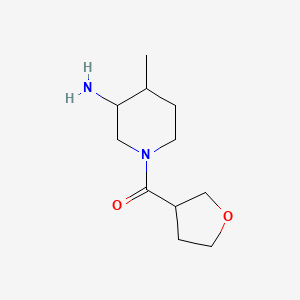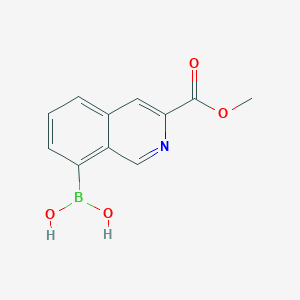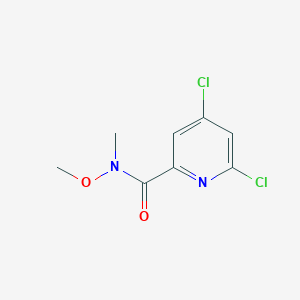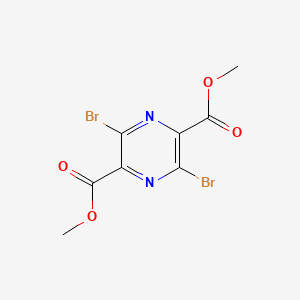
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is a heterocyclic aromatic compound with the molecular formula C8H6Br2N2O4. It is characterized by the presence of two bromine atoms and two ester groups attached to a pyrazine ring. This compound is primarily used in research and development within the fields of organic chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate typically involves the bromination of pyrazine derivatives followed by esterification. One common method includes the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid. This intermediate is then esterified using methanol in the presence of a strong acid catalyst to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ester groups can be hydrolyzed to carboxylic acids, and the pyrazine ring can undergo oxidation or reduction depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrazine derivatives.
Oxidation Products: Carboxylic acids or other oxidized forms of the pyrazine ring.
Reduction Products: Reduced forms of the ester groups or the pyrazine ring.
科学的研究の応用
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex heterocyclic compounds.
Material Science: In the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: As a precursor for the synthesis of potential pharmaceutical agents.
Biological Studies: To investigate the biological activity of pyrazine derivatives and their potential therapeutic applications.
作用機序
The mechanism of action of Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes .
類似化合物との比較
Dimethyl 3,6-dichloropyrazine-2,5-dicarboxylate: Similar structure but with chlorine atoms instead of bromine.
Dimethyl 3,6-difluoropyrazine-2,5-dicarboxylate: Similar structure but with fluorine atoms instead of bromine.
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness: Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms make it more reactive in substitution reactions compared to its chlorinated or fluorinated counterparts .
特性
分子式 |
C8H6Br2N2O4 |
|---|---|
分子量 |
353.95 g/mol |
IUPAC名 |
dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C8H6Br2N2O4/c1-15-7(13)3-5(9)12-4(6(10)11-3)8(14)16-2/h1-2H3 |
InChIキー |
MBMHLFDUQUAVOQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(C(=N1)Br)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


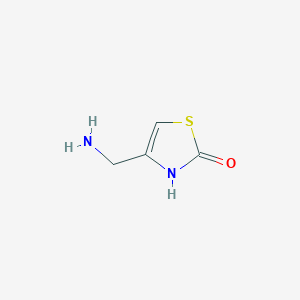
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15329556.png)
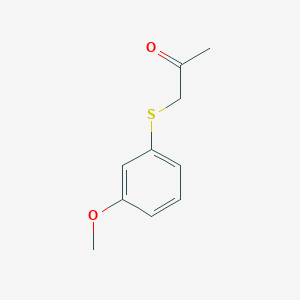
![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)
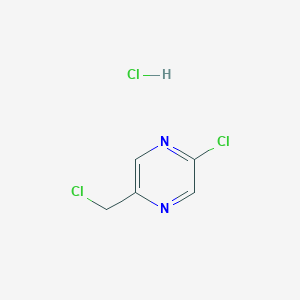

![4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B15329578.png)
